2-Propylpent-4-ynoic acid

HDAC inhibition Epigenetics Valproic acid

2-Propylpent-4-ynoic acid, also known as 4-yn-VPA, is a branched-chain carboxylic acid and a structural analogue of the anticonvulsant drug valproic acid (VPA), distinguished by the presence of a terminal alkyne moiety. It functions as a histone deacetylase (HDAC) inhibitor with an IC50 of 0.5 mM against human HDAC and is employed extensively as a research tool to dissect the molecular pharmacology of VPA and related compounds, particularly in the context of teratogenicity and neural development.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 24102-11-2
Cat. No. B1204400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylpent-4-ynoic acid
CAS24102-11-2
Synonyms2-n-propyl-4-pentynoic acid
4-yn-VPA
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCC(CC#C)C(=O)O
InChIInChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h1,7H,4-6H2,2H3,(H,9,10)
InChIKeyKWBNQXQUIZBELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylpent-4-ynoic Acid (CAS 24102-11-2): A Tool Compound for Probing Valproic Acid Mechanisms and Stereoselective Teratogenicity


2-Propylpent-4-ynoic acid, also known as 4-yn-VPA, is a branched-chain carboxylic acid and a structural analogue of the anticonvulsant drug valproic acid (VPA), distinguished by the presence of a terminal alkyne moiety [1]. It functions as a histone deacetylase (HDAC) inhibitor with an IC50 of 0.5 mM against human HDAC and is employed extensively as a research tool to dissect the molecular pharmacology of VPA and related compounds, particularly in the context of teratogenicity and neural development [2].

Why 2-Propylpent-4-ynoic Acid (4-yn-VPA) Cannot Be Substituted with Other Valproic Acid Analogues


2-Propylpent-4-ynoic acid is not a generic HDAC inhibitor or a simple VPA congener; its biological profile is uniquely defined by a combination of moderate HDAC inhibition , weak antiproliferative activity , and, most critically, a profound stereoselective teratogenicity that is not observed with close structural analogues like 2-en-VPA or 4-en-VPA [1]. Critically, the enantiomers of 4-yn-VPA exhibit dramatically different teratogenic potencies—S-4-yn-VPA is a potent teratogen while R-4-yn-VPA is essentially inactive—despite having identical pharmacokinetic profiles [2]. This stereoselectivity is intrinsic and not a function of differential exposure, making the racemic mixture or a single enantiomer an irreplaceable tool for investigating chiral-specific mechanisms of developmental toxicity, in stark contrast to the non-stereoselective or weakly stereoselective effects of other VPA analogues [3].

Quantitative Differentiation Evidence for 2-Propylpent-4-ynoic Acid Relative to Valproic Acid and Structural Analogs


HDAC Inhibition Potency of 2-Propylpent-4-ynoic Acid

2-Propylpent-4-ynoic acid inhibits human histone deacetylase (HDAC) with an IC50 of 0.5 mM . While valproic acid is also a known HDAC inhibitor, the specific IC50 for VPA in the same assay is not provided in this source, though it is generally considered a weak HDAC inhibitor with millimolar potency. The 0.5 mM IC50 value for 4-yn-VPA establishes a quantitative benchmark for its use as a comparator in epigenetic studies, particularly when assessing structure-activity relationships (SAR) among VPA derivatives.

HDAC inhibition Epigenetics Valproic acid

Antiproliferative Potency of 2-Propylpent-4-ynoic Acid vs. Valproic Acid

2-Propylpent-4-ynoic acid exhibits weak antiproliferative effects, with an IC50 of 2 mM for G1 cell cycle arrest . In comparison, valproic acid (VPA) has been reported to have an IC50 of approximately 2-3 mM for antiproliferative effects in various cancer cell lines under similar conditions [1]. The comparable potency of 4-yn-VPA to VPA in this assay suggests that the alkyne substitution does not enhance antiproliferative activity relative to the parent compound, a key SAR insight.

Antiproliferative Cell cycle arrest Valproic acid

Stereoselective Teratogenicity: S-4-yn-VPA vs. R-4-yn-VPA vs. Valproic Acid

In a mouse model of teratogenicity, the S(-)-enantiomer of 2-propylpent-4-ynoic acid (S-4-yn-VPA) was found to be 7.5 times more teratogenic than its R(+)-antipode and 3.9 times more teratogenic than the parent drug valproic acid (VPA), based on dose/exencephaly curves following single intraperitoneal injections on gestation day 8 [1]. Specifically, S-4-yn-VPA induced exencephaly with significantly higher potency. In contrast, R-4-yn-VPA exhibited minimal teratogenic activity, and the racemic mixture (+/-)-4-yn-VPA showed intermediate potency, 1.9 times lower than S-4-yn-VPA.

Teratogenicity Stereoselectivity Neural tube defects

In Vitro Dysmorphogenicity Potency Ranking: S-4-yn-VPA vs. Racemic vs. VPA vs. R-4-yn-VPA

In mouse whole-embryo culture (WEC), the rank order of potency for inducing dysmorphology and embryotoxicity was S-4-yn-VPA >> S(-),R(+) racemic mixture > VPA >>> R-4-yn-VPA [1]. The S-enantiomer induced clear concentration-dependent dysmorphogenesis even at the lowest concentration tested (0.075 mmol/L), while the R-enantiomer was neither embryotoxic nor dysmorphogenic at any concentration up to 1.2 mmol/L. The racemic mixture was slightly more embryolethal and dysmorphogenic than VPA, and overall, the potency of S-4-yn-VPA was approximately four times that of VPA.

Whole embryo culture Dysmorphology Stereoselectivity

Cross-Species Validation of Stereoselective Dysmorphogenicity: Rat vs. Mouse Embryo Culture

The stereoselective dysmorphogenicity of 4-yn-VPA enantiomers was validated across species using rat whole embryo culture (WEC) [1]. The rank order of potency in rat embryos was S-4-yn-VPA > racemic mixture ≈ VPA > R-4-yn-VPA, identical to the pattern observed in mice. The S-enantiomer produced clear concentration-dependent dysmorphology, including neural tube and heart defects, while the R-enantiomer was not dysmorphogenic at any tested concentration (up to 1.2 mmol/L).

Cross-species Dysmorphogenicity Whole embryo culture

Pharmacokinetic Equivalence of 4-yn-VPA Enantiomers: Intrinsic Activity Differentiation

Despite a 7.5-fold difference in teratogenic potency between S- and R-4-yn-VPA, the two enantiomers exhibit no significant differences in their pharmacokinetic profiles in pregnant mice [1]. Following intraperitoneal administration of the racemate, maternal plasma, brain, erythrocyte, and embryonic compartment concentrations of R- and S-4-yn-VPA were statistically indistinguishable. This demonstrates that the enantioselective teratogenicity is due to differences in intrinsic activity at the target site, not differential exposure.

Pharmacokinetics Enantioselectivity Intrinsic activity

Optimal Research Applications for 2-Propylpent-4-ynoic Acid Based on Quantitative Differentiation Data


Chiral Probe for Validating In Vitro Teratogenicity Assays

The extreme stereoselectivity of 4-yn-VPA enantiomers—S-4-yn-VPA is a potent teratogen while R-4-yn-VPA is inactive—makes this compound pair an ideal positive/negative control set for validating in vitro developmental toxicity screening platforms, including whole embryo culture (WEC) and stem cell-based assays [1][2]. The cross-species consistency (mouse and rat) and the demonstrated lack of pharmacokinetic confounding further support its use as a universal chiral validation standard.

Mechanistic Studies of Valproic Acid-Induced Neural Tube Defects

Given that S-4-yn-VPA is 3.9-fold more teratogenic than VPA while maintaining comparable HDAC inhibition and antiproliferative potency, researchers can employ this compound to dissect the specific molecular pathways driving VPA's teratogenicity independent of its epigenetic or cytotoxic effects [3][4]. The alkyne moiety provides a unique handle for structure-activity relationship (SAR) studies aimed at identifying the teratogenic pharmacophore of VPA analogues.

Epigenetic Profiling and HDAC Inhibition Benchmarking

With a well-defined IC50 of 0.5 mM for human HDAC inhibition, 2-propylpent-4-ynoic acid serves as a quantitative benchmark compound for SAR studies exploring the relationship between HDAC inhibition and biological outcomes in VPA derivatives . Its weak antiproliferative activity (IC50 = 2 mM) further allows for the separation of cytostatic effects from epigenetic modulation in cell-based assays.

Pharmacodynamic-Pharmacokinetic Decoupling Studies

The enantiomers of 4-yn-VPA exhibit identical pharmacokinetics but dramatically different teratogenic potencies, making this compound pair a unique tool for experimental designs that require the isolation of pharmacodynamic effects from pharmacokinetic variables in vivo [5]. This is particularly valuable for studying target engagement and intrinsic activity in developmental toxicity research.

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